N,N-dimethylpropanethioamide
Description
Contextualization of Thioamides as Amide Isosteres
Thioamides are compounds that can be considered structural analogs of amides, where the carbonyl oxygen atom is replaced by a sulfur atom. hoelzel-biotech.comsigmaaldrich.com This relationship is known as isosterism, where different atoms or groups of atoms with similar size, shape, and electronic configuration result in molecules with similar physical and, often, biological properties. organic-chemistry.org The concept of thioamides as amide isosteres is a cornerstone of medicinal chemistry and chemical biology. sigmaaldrich.com
The substitution of oxygen with the larger, less electronegative sulfur atom induces several critical changes in the molecule's properties compared to its amide counterpart. nih.gov These differences are fundamental to the unique reactivity and utility of thioamides.
Key differences include:
Bond Length: The Carbon-Sulfur (C=S) double bond in a thioamide is significantly longer (approx. 1.66 Å) than the Carbon-Oxygen (C=O) bond in an amide (approx. 1.22 Å). nih.gov
Nucleophilicity and Basicity: The sulfur atom makes the thiocarbonyl group more nucleophilic and reactive towards electrophiles compared to the carbonyl group. organic-chemistry.org
Hydrogen Bonding: While both amides and thioamides can participate in hydrogen bonding, their characteristics differ. The N-H protons of a primary or secondary thioamide are more acidic and act as better hydrogen bond donors, whereas the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen. organic-chemistry.orgnih.gov
Electronic Properties: The electronic properties are distinct, which allows thioamides to serve as useful spectroscopic probes to study phenomena like protein folding and dynamics. sigmaaldrich.comorganic-chemistry.org
These altered properties mean that replacing an amide with a thioamide in a biologically active molecule can improve target affinity or enhance stability against enzymatic hydrolysis. hoelzel-biotech.comsigmaaldrich.com
Table 1: Comparison of Amide and Thioamide Functional Groups
| Property | Amide (-C(O)N<) | Thioamide (-C(S)N<) | Reference |
|---|---|---|---|
| Bond Length (C=X) | Shorter (~1.22 Å) | Longer (~1.66 Å) | nih.gov |
| H-Bond Acceptor | Strong | Weak | organic-chemistry.org |
| H-Bond Donor (N-H) | Good | Better (More Acidic) | organic-chemistry.org |
| Reactivity | Less reactive at carbonyl | More reactive at thiocarbonyl | organic-chemistry.org |
Significance of N,N-Dimethylpropanethioamide in Organic Synthesis and Advanced Materials Science
The unique reactivity of the thioamide functional group makes compounds like this compound valuable in specialized chemical applications.
In Organic Synthesis: Thioamides are recognized as crucial building blocks and versatile intermediates for the synthesis of more complex molecules, particularly sulfur- and nitrogen-containing heterocycles. nih.govmdpi.com The thioamide functional group can participate in various chemical transformations that are not as readily accessible to amides. chemblink.com The development of efficient methods to create thioamides is an active area of research, highlighting their importance. For instance, protocols for synthesizing N,N-dimethyl thioamides using reagents like N,N-dimethylformamide (DMF) as both a solvent and a reactant in the presence of elemental sulfur have been established. sigmaaldrich.com Such methods provide straightforward access to this class of compounds, facilitating their use in further synthetic endeavors.
In Advanced Materials Science: While direct applications of this compound in materials science are not extensively documented, the utility of closely related thioamide structures provides significant context. For example, derivatives of 2,2-dimethylpropanethioamide (B146239), an isomer of the parent amide of the title compound, are used as additives in polymer synthesis. chemblink.com These additives can modify the properties of polymers by acting as stabilizers or crosslinking agents, thereby enhancing thermal stability, flame retardancy, and mechanical strength for applications in plastics and coatings. chemblink.com
Furthermore, these related thioamide derivatives have been employed in surface modification techniques to functionalize materials such as nanoparticles and biomedical implants. chemblink.com This functionalization allows for the tailoring of surface properties, which is critical for applications in catalysis and medical device development. chemblink.com The chemical properties inherent to the thioamide group are foundational to these applications.
Table 2: Physicochemical Properties of this compound
| Property | Value | CAS Number | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₁₁NS | 5309-94-4 | nih.govrsc.org |
| Molecular Weight | 117.21 g/mol | 5309-94-4 | rsc.orgcore.ac.uk |
| Canonical SMILES | CCC(=S)N(C)C | 5309-94-4 | nih.gov |
| InChI Key | SLWQSDNKUVNQBK-UHFFFAOYSA-N | 5309-94-4 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpropanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-4-5(7)6(2)3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQSDNKUVNQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483092 | |
| Record name | AGN-PC-0NIAGQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-94-4 | |
| Record name | AGN-PC-0NIAGQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Dimethylpropanethioamide and Analogues
Classical and Established Synthetic Routes
Established methods for thioamide synthesis often provide reliable access to these compounds, though they may sometimes require harsh reaction conditions or specific precursors.
The synthesis of N,N-disubstituted thioamides can be achieved through the alkylation of primary or secondary thioamide precursors. This method involves the deprotonation of a less substituted thioamide to form a nucleophilic thioenolate, which then reacts with an alkylating agent. For instance, the synthesis of 2,2-Dimethylpropanethioamide (B146239) has been accomplished through synthetic routes that involve the alkylation of suitable thioamide precursors. This approach allows for the introduction of various alkyl groups onto the nitrogen atom, leading to a diverse range of N,N-disubstituted thioamides. The general reactivity of thioamides allows for the generation of carbanions at the α-position to the thiocarbonyl group, which can then be alkylated.
A widely used and direct method for the synthesis of thioamides is the thionation of the corresponding amides. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Common thionating reagents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.
The conversion of 2,2-Dimethylpropanamide to 2,2-Dimethylpropanethioamide can be achieved by reacting it with phosphorus pentasulfide. While effective, this method can sometimes require high temperatures and purification to remove phosphorus byproducts. Lawesson's reagent is often preferred for its milder reaction conditions and higher selectivity. An expeditious, solvent-free conversion of amides to their corresponding thio analogues can be achieved using Lawesson's reagent, which circumvents the need for dry solvents and an excess of the reagent.
| Amide Precursor | Thionating Reagent | Product | Reference |
| 2,2-Dimethylpropanamide | Phosphorus Pentasulfide | 2,2-Dimethylpropanethioamide | |
| General Amides | Lawesson's Reagent | Corresponding Thioamides |
The reaction of nitriles with a source of sulfur, such as hydrogen sulfide (B99878), provides another classical route to thioamides. This method is particularly useful for the synthesis of primary thioamides, which can then be further functionalized. An industrially advantageous method for producing 2,2-dimethylpropanethioamide involves the reaction of trimethylacetonitrile (B147661) with hydrogen sulfide in an aromatic hydrocarbon solvent in the presence of an aliphatic amine. The reaction is typically carried out at temperatures between 40-90°C. This process can also be catalyzed by a secondary amine in an inert solvent. Concerns about the use of large quantities of hydrogen sulfide gas have led to the development of methods that utilize aqueous sulfide solutions.
| Nitrile Precursor | Sulfur Source | Product | Reference |
| Trimethylacetonitrile | Hydrogen Sulfide | 2,2-Dimethylpropanethioamide | |
| Aliphatic Nitriles | Hydrogen Sulfide | Aliphatic Thioamides |
Advanced and Emerging Synthetic Strategies for Thioamides
More recent synthetic strategies focus on improving efficiency, substrate scope, and environmental friendliness. These methods often employ transition-metal catalysis or multicomponent reactions.
A modern approach to thioamide synthesis involves the palladium-mediated decarboxylative coupling of carboxylic acids. This method provides a "one-pot" synthesis of thioamides from aromatic carboxylic acids. The reaction proceeds through the decarboxylation of the carboxylic acid to form an organopalladium intermediate, which then reacts with a sulfur source and an amine. While this strategy has been explored for aryl carboxylic acids, its application to aliphatic systems is an area of ongoing research. This decarboxylative strategy offers an alternative to traditional methods that often require the pre-functionalization of starting materials.
Three-component reactions have emerged as a powerful tool for the synthesis of complex molecules from simple and readily available starting materials in a single step. Several three-component strategies have been developed for the synthesis of thioamides.
The Kindler thioamide synthesis is a well-known three-component reaction involving an aldehyde, an amine, and elemental sulfur. Microwave-assisted variations of the Kindler reaction have been developed to reduce reaction times and improve yields. This one-pot process allows for the easy introduction of diversity into the thioamide structure by varying the aldehyde and amine components.
Other three-component reactions for thioamide synthesis include:
The reaction of chlorohydrocarbons, amides, and elemental sulfur in a transition-metal-free, one-pot procedure.
The reaction of β-nitrostyrenes, amines, and elemental sulfur, which provides aryl thioamides in good to excellent yields under mild conditions.
A thio-Ritter-type reaction of alkyl bromides, nitriles, and hydrogen sulfide, offering a straightforward approach to thioamides.
These multicomponent strategies often offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.
| Reaction Components | Product | Key Features | Reference(s) |
| Aldehyde, Amine, Elemental Sulfur | Thioamide | Kindler Reaction, Microwave-assisted variations | |
| Chlorohydrocarbon, Amide, Elemental Sulfur | Thioamide | Transition-metal-free | |
| β-Nitrostyrene, Amine, Elemental Sulfur | Aryl Thioamide | Mild conditions, good yields | |
| Alkyl Bromide, Nitrile, Hydrogen Sulfide | Thioamide | Thio-Ritter-type reaction |
Three-Component Reactions
α-Keto Acid-Amine-Sulfur Systems
A powerful and direct approach to thioamides involves the reaction of α-keto acids, amines, and elemental sulfur. This one-pot, three-component reaction provides a highly atom-economical route to a variety of thioamides. In a key development, a thiol-mediated activation of elemental sulfur enables a mild and chemoselective thioacylation of amines with α-keto acids. mdpi.com This decarboxylative thioamidation process is notable for its broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org
The reaction is believed to proceed through the formation of an iminium intermediate from the α-keto acid and the amine, followed by nucleophilic attack of a sulfur species, ultimately leading to the thioamide after decarboxylation. The use of a thiol, such as dodecanethiol, is crucial for the activation of the elemental sulfur ring, making it more susceptible to nucleophilic attack.
| Reactant 1 | Reactant 2 | Sulfur Source | Catalyst/Activator | Product | Yield (%) | Reference |
| 2-Oxobutanoic acid | Dimethylamine (B145610) | Elemental Sulfur | Dodecanethiol | N,N-Dimethylbutanethioamide | Good | organic-chemistry.org |
| Phenylglyoxylic acid | Morpholine | Elemental Sulfur | Thiophenol | (Morpholino)(phenyl)methanethione | High | mdpi.com |
Gem-Dibromoalkene-Sodium Sulfide-Formamide Systems
An alternative strategy for the synthesis of thioamides utilizes gem-dibromoalkenes as starting materials. A three-component reaction involving a gem-dibromoalkene, sodium sulfide, and an N-substituted formamide, such as N,N-dimethylformamide (DMF), affords the corresponding thioamide in good to excellent yields. researchgate.netnih.gov This method is particularly attractive as it avoids the use of elemental sulfur directly and proceeds under catalyst-free conditions. nih.gov
The reaction is proposed to initiate with the formation of a thioacyl bromide intermediate from the gem-dibromoalkene and sodium sulfide. This intermediate then reacts with the formamide, which serves as the amine source, to generate the final thioamide product. nih.gov An aqueous medium has also been shown to be effective for this transformation, highlighting its potential as a green chemical process. mdpi.com
| Gem-Dibromoalkene | Amine Source | Sulfur Source | Solvent | Product | Yield (%) | Reference |
| (2,2-Dibromovinyl)benzene | N,N-Dimethylformamide | Sodium Sulfide | DMF | N,N-Dimethyl-2-phenylethanethioamide | 92 | nih.gov |
| 1,1-Dibromoprop-1-ene | N-Methylformamide | Sodium Sulfide | Water | N-Methylpropanethioamide | Moderate | mdpi.com |
β-Nitrostyrene-Sulfur-Amine Systems via Carbon-Carbon Bond Cleavage
A novel approach to the synthesis of aryl thioamides involves a base-mediated carbon-carbon bond cleavage of β-nitrostyrenes in the presence of elemental sulfur and an amine. nih.govresearchgate.net This three-component reaction provides a unique pathway to thioamides by breaking a C=C bond. The reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), and furnishes aryl thioamides in moderate to high yields. nih.gov
While this method has been primarily demonstrated for the synthesis of aryl thioamides starting from β-nitrostyrenes, the underlying principle of C-C bond cleavage opens up possibilities for the synthesis of other thioamide analogues from different nitroalkene precursors.
Oxidative Amidation for α-Keto Thioamides from α-Nitroketones
The synthesis of α-keto thioamides, a valuable subclass of thioamides, can be efficiently achieved through the oxidative amidation of α-nitroketones. This transformation involves the reaction of an α-nitroketone with an amine and elemental sulfur under mild, oxidant-free conditions. mdpi.comchemrxiv.org This protocol is particularly noteworthy for its ability to produce a diverse range of α-keto thioamides, including alkyl α-keto thioamides, which are often challenging to synthesize using other methods. mdpi.comchemrxiv.org
The reaction proceeds via a denitration process, where the nitro group is displaced, followed by the incorporation of sulfur and the amine to form the α-keto thioamide structure. chemrxiv.org The use of readily available α-nitroketones as starting materials adds to the practical appeal of this synthetic route.
| α-Nitroketone | Amine | Sulfur Source | Conditions | Product | Yield (%) | Reference |
| 1-Nitro-2-butanone | Dimethylamine | Elemental Sulfur | Mild, oxidant-free | N,N-Dimethyl-2-oxobutanethioamide | High | mdpi.com |
| 2-Nitro-1-phenylethanone | Piperidine | Elemental Sulfur | Mild, oxidant-free | 2-Oxo-2-phenyl-1-(piperidin-1-yl)ethanethione | Good | chemrxiv.org |
Role of Elemental Sulfur and Activating Agents in Thioamide Synthesis
Elemental sulfur (S₈) is a readily available, inexpensive, and environmentally benign sulfur source for thioamide synthesis. However, its reactivity is often low, necessitating the use of activating agents. The activation of elemental sulfur typically involves its transformation into more nucleophilic polysulfide species.
Several types of activating agents have been employed:
Bases: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and N-methylpiperidine can activate elemental sulfur, facilitating its reaction with other components.
Thiols: Thiols can nucleophilically attack the S₈ ring, leading to the formation of reactive persulfides that can then participate in the thioamidation reaction. mdpi.com
Inorganic Sulfides: Sodium sulfide (Na₂S) and sodium hydrosulfide (B80085) (NaSH) are effective activators and can also serve as the primary sulfur source in some reactions.
The choice of activating agent can significantly influence the reaction conditions and the scope of the thioamide synthesis.
In Situ Generation of Amines (e.g., Dimethylamine from Dimethylformamide) for Thioamide Synthesis
In many thioamide syntheses, N,N-dimethylformamide (DMF) can serve a dual role as both a solvent and a source of dimethylamine. Under certain reaction conditions, particularly in the presence of a base or upon heating, DMF can decompose to generate dimethylamine in situ. This approach simplifies the reaction setup by avoiding the handling of volatile and potentially hazardous amines.
This strategy has been successfully applied in the synthesis of N,N-dimethylthioamides from various precursors, including arylpropynes and gem-dibromoalkenes. nih.gov The in situ generation of the amine is a key feature that enhances the practicality and efficiency of these synthetic methods.
Site-Selective C(sp³)–H Amination and Functionalization of Thioamides
Recent advancements in synthetic methodology have enabled the direct functionalization of C(sp³)–H bonds in thioamides. This powerful strategy allows for the late-stage modification of thioamide structures, providing access to a wider range of complex molecules. While specific examples for N,N-dimethylpropanethioamide are still emerging, the general principles of site-selective C(sp³)–H amination are being actively explored in the broader context of thioamide chemistry. These reactions often involve transition-metal catalysis or photoredox catalysis to achieve high selectivity for a particular C–H bond. The ability to directly introduce new functional groups at previously unreactive positions opens up new avenues for the synthesis of novel thioamide derivatives with potentially interesting biological activities.
Thioamide Transamidation Methodologies
The direct conversion of one thioamide into another, known as thioamide transamidation, represents a significant challenge in organic synthesis. nih.gov This difficulty arises from the increased resonance stabilization of the thioamide C–N bond compared to its amide counterpart, making it less susceptible to nucleophilic attack. nih.gov However, recent advancements have led to the development of effective methodologies for this transformation, primarily through transition-metal-free pathways. These methods are crucial for modifying complex molecules and creating diverse thioamide analogues, including this compound.
A predominant strategy involves the activation of primary or secondary thioamides to destabilize the C–N bond, thereby facilitating a subsequent reaction with a nucleophilic amine. rsc.org This "ground-state-destabilization" approach effectively lowers the energy barrier for the transamidation reaction. rsc.orgrsc.org
The process begins with the site-selective N-activation of a primary or secondary thioamide. A common activating agent is di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). rsc.org This step forms an N-Boc-activated thioamide, which weakens the inherent resonance of the thioamide bond. nih.govrsc.org The activated intermediate is then susceptible to nucleophilic acyl addition by an incoming amine, such as dimethylamine. rsc.org The subsequent collapse of the resulting tetrahedral intermediate releases the original amine and forms the new, more substituted thioamide product. rsc.orgresearchgate.net This methodology is notable for its mild, ambient reaction conditions and high chemoselectivity for N–C(S) bond cleavage. nih.gov
The versatility of this approach allows for the use of various nucleophilic amines, including aliphatic, cyclic, and benzylic amines, to react with activated primary and secondary thioamides. nih.gov
| Starting Thioamide | Amine Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-phenylbenzothioamide (activated with Boc₂O) | Morpholine | K₃PO₄, Toluene, 25 °C, 15 h | 4-(benzoyl)thiomorpholine | 95 | rsc.org |
| N-phenyl-4-methoxybenzothioamide (activated with Boc₂O) | Pyrrolidine | K₃PO₄, Toluene, 25 °C, 15 h | 1-((4-methoxyphenyl)carbonothioyl)pyrrolidine | 92 | rsc.org |
| Thiobenzamide (activated with Boc₂O) | Benzylamine | Toluene, 25 °C, 15 h | N-benzylbenzothioamide | 85 | nih.gov |
| N-phenylbenzothioamide (activated with Boc₂O) | 4-Toluidine | NaHMDS, Toluene, 23 °C, 15 h | N-(p-tolyl)benzothioamide | 90 | nih.gov |
Another innovative, metal-free approach utilizes acetophenone (B1666503) as a catalyst to promote the direct transamidation of thioamides. organic-chemistry.org This method operates under solvent-free conditions at elevated temperatures (e.g., 110 °C). organic-chemistry.org The proposed mechanism involves acetophenone-promoted enamine catalysis, which facilitates the cleavage of the original C–N bond and the formation of a new one with the incoming amine. organic-chemistry.org This reaction demonstrates broad functional group tolerance and is effective for a range of substrates, including various primary and secondary amines. organic-chemistry.orgorganic-chemistry.org
| Starting Thioamide | Amine Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methyl-N-phenylbenzothioamide | Cyclohexylamine | Acetophenone (20 mol%), 110 °C, 16 h | N-cyclohexyl-4-methylbenzothioamide | 94 | organic-chemistry.org |
| N-Phenylbenzothioamide | Benzylamine | Acetophenone (20 mol%), 110 °C, 16 h | N-benzylbenzothioamide | 95 | organic-chemistry.org |
| N-(4-Methoxyphenyl)benzothioamide | n-Butylamine | Acetophenone (20 mol%), 110 °C, 16 h | N-butylbenzothioamide | 91 | organic-chemistry.org |
| N-Phenylbenzothioamide | Piperidine | Acetophenone (20 mol%), 110 °C, 16 h | 1-(phenylcarbonothioyl)piperidine | 93 | organic-chemistry.org |
Reactivity and Chemical Transformations of N,n Dimethylpropanethioamide and Thioamide Linkages
Fundamental Reaction Pathways
The reactivity of the thioamide group is governed by the properties of the carbon-sulfur double bond (C=S) and the adjacent nitrogen atom. Compared to their amide counterparts, thioamides are generally more reactive. nih.gov This heightened reactivity stems from the C=S bond being weaker and more polarizable than a C=O bond, and a significant contribution from the polar resonance structure where the nitrogen donates electron density to the thiocarbonyl carbon. nih.govnih.gov
The thioamide functional group possesses both nucleophilic and electrophilic centers. springerprofessional.de The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophilic center and readily reacts with various electrophiles. springerprofessional.deresearchgate.net In contrast, the thiocarbonyl carbon is electrophilic and is susceptible to attack by nucleophiles. However, due to the significant nN→π*C=S resonance, thioamides are more resistant to direct nucleophilic addition than amides. nih.gov Therefore, reactions with nucleophiles often require prior activation of the thioamide, typically by S-alkylation or coordination to a metal cation, which enhances the electrophilicity of the carbon atom. nih.govrsc.org
As a tertiary thioamide, N,N-dimethylpropanethioamide lacks an N-H proton, which precludes reactions that involve deprotonation at the nitrogen atom, a common pathway for primary and secondary thioamides. Electrophiles typically attack the sulfur atom, while strong nucleophiles can attack the electrophilic carbon. wikipedia.org
The sulfur atom in the thioamide group is susceptible to oxidation. Metabolic activation of thioamides often proceeds through sequential oxygenations of the sulfur atom, mediated by monooxygenases. ethz.ch This process can lead to the formation of reactive intermediates such as thioamide S-oxides and thioamide S,S-dioxides. ethz.ch These oxidized species are often unstable and can undergo further transformations. ethz.ch
Oxidation is a key step in many synthetic applications of thioamides. For instance, the oxidative homocoupling of thioamides can be used to synthesize 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net Furthermore, oxidation is often the initial step in the desulfurization of thioamides to yield their corresponding amides, where an oxidized sulfur species is ultimately eliminated. ethz.ch
The thioamide functional group can be completely reduced to an amine. This transformation involves the reduction of the C=S double bond to a methylene (B1212753) group (CH₂). While strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce amides to amines, other specific methods are effective for thioamides. libretexts.orgmasterorganicchemistry.com For example, samarium(II) iodide (SmI₂) in the presence of D₂O can be used for the reductive deuteration of thioamides to α,α-dideuterio amines. organic-chemistry.org Catalytic hydrogenation has also been employed for this transformation. organic-chemistry.org The reduction of a tertiary thioamide, such as this compound, yields the corresponding tertiary amine. chemistrysteps.com
Synthetic Utility as Reactive Intermediates
The versatile reactivity of the thioamide group makes it a powerful functional handle in organic synthesis. Thioamides serve as key intermediates for the formation of a variety of other functional groups and heterocyclic systems. researchgate.net
Desulfurization is a cornerstone of thioamide chemistry, allowing for the conversion of the thiocarbonyl group into other functionalities by removing the sulfur atom.
Amide Formation: The conversion of thioamides back to their corresponding amides is a common transformation. This can be achieved with various reagents, including mercury or silver salts in the presence of water, or through oxidative methods. wikipedia.org
Amidine Formation: Thioamides are excellent precursors for amidines. This transformation is typically promoted by silver(I) salts, such as AgBF₄ or AgOAc. nih.govacs.org The silver ion activates the thioamide by coordinating to the sulfur atom, making the thiocarbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. This method is general for the preparation of unsubstituted, N-substituted, and N,N-disubstituted amidines. acs.org
Nitrile Formation: The conversion of primary thioamides to nitriles is a dehydrosulfurization reaction. This can be accomplished using various reagents, including iodine in the presence of a base like triethylamine, which is an inexpensive and mild method. nih.govjst.go.jp Other methods involve the use of aryne precursors, which promote the reaction in a one-pot manner to yield nitriles and diaryl sulfides. acs.org It is important to note that this reaction is specific to primary thioamides (R-C(=S)NH₂) and is not applicable to tertiary thioamides like this compound, which lack the necessary N-H protons.
Thioamides are exceptionally useful building blocks for the synthesis of a wide array of heterocyclic compounds, owing to the presence of nucleophilic sulfur and nitrogen atoms. springerprofessional.deresearchgate.netresearchgate.net Depending on the reaction partner and conditions, thioamides can be used to construct rings of various sizes and heteroatom compositions.
Common heterocycles synthesized from thioamide precursors include:
Thiazoles and Benzothiazoles: These are frequently synthesized from thioamides. For example, N-aryl thioamides can undergo intramolecular dehydrogenative C-S cross-coupling to yield benzothiazoles. researchgate.net
Thiadiazoles: Oxidative cyclization of thioamides can lead to the formation of thiadiazole rings. For instance, copper(II)-mediated homocoupling of thioamides provides a route to 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net
Thiazines: The thioamide of azetidine (B1206935) has been shown to slowly rearrange to form a 1,3-thiazadihydrothiazine, showcasing the utility of the thioamide group in ring-expansion and rearrangement reactions. wikipedia.org
The versatility of thioamides in both fundamental reactions and as synthetic intermediates highlights their importance in modern organic chemistry.
Carbon-Sulfur and Carbon-Carbon Bond Construction
The thioamide moiety of this compound and related structures can be strategically employed in cycloaddition reactions to forge both carbon-sulfur and carbon-carbon bonds simultaneously, leading to the synthesis of valuable heterocyclic compounds.
One notable example is the [3+2] cycloaddition reaction between thioamides and activated alkynes. In this transformation, the thioamide acts as a 1,3-dipole equivalent. Computational studies using Density Functional Theory (DFT) have shown that thioamides possess two active centers for such reactions: the nitrogen atom with its lone pair of electrons and the thiocarbonyl group. This duality allows for regioselective product formation. nih.gov
While specific studies on this compound in this context are not extensively documented, the general mechanism for thioamides involves the formation of a five-membered heterocyclic ring. These reactions are crucial for synthesizing various sulfur and nitrogen-containing heterocycles which are significant scaffolds in medicinal chemistry. The regioselectivity of the cycloaddition can be tuned by the substituents on both the thioamide and the alkyne, influencing the electronic and steric properties of the reactants. nih.gov
Table 1: Regioselective [3+2] Cycloaddition of Thioamides with Alkynes (Data based on general findings for thioamides)
| Thioamide Substituent | Alkyne Substituent | Predominant Regioisomer | Reference |
|---|---|---|---|
| Electron-donating | Electron-withdrawing | Isomer A | nih.gov |
Note: Isomer A and Isomer B represent the two possible regioisomeric products of the cycloaddition.
Enolate Alkylations and Organocatalysis with Thioamides
The protons on the α-carbon of this compound are acidic due to the electron-withdrawing nature of the thiocarbonyl group. This allows for the formation of a thioamide enolate, a potent nucleophile for carbon-carbon bond formation.
Enolate Alkylations:
The generation of thioamide enolates and their subsequent reaction with electrophiles, such as alkyl halides, is a fundamental method for C-C bond construction. While the direct alkylation of this compound enolates is a plausible transformation, much of the research in this area has focused on asymmetric variants using chiral auxiliaries or catalysts.
A significant advancement in this area is the direct catalytic asymmetric aldol (B89426) reaction of thioamides. For instance, studies on N,N-diallylthiopropionamide, a compound structurally similar to this compound, have demonstrated its ability to undergo highly stereoselective aldol reactions with aldehydes in the presence of a copper catalyst. These reactions proceed through the formation of a chiral thioamide enolate, which then adds to the aldehyde to create β-hydroxy thioamides with high diastereo- and enantioselectivity. nih.gov A challenge in these reactions can be the retro-aldol pathway, which can diminish the stereoselectivity over time. However, the use of specific additives can help to suppress this retro-reaction. nih.gov
Table 2: Direct Catalytic Asymmetric Aldol Reaction of a Thiopropionamide Derivative (Data for N,N-(diallyl)thiopropionamide with isobutyraldehyde)
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1.5 | 1 | >50 | - | - | nih.gov |
Organocatalysis with Thioamides:
The thioamide functional group can also participate in organocatalysis, primarily through hydrogen bonding interactions. The N-H proton of a primary or secondary thioamide is more acidic than its amide counterpart, making it a better hydrogen bond donor. While this compound lacks an N-H proton, the general principles of thioamide organocatalysis are relevant to the broader class of compounds.
Chiral thioamides, particularly those derived from amino acids like proline (prolinethioamides), have been shown to be effective organocatalysts for asymmetric aldol reactions. In these cases, the thioamide moiety is believed to activate the electrophile (an aldehyde) through hydrogen bonding, while the amine part of the catalyst forms an enamine with the nucleophile (a ketone), bringing the two reactants together in a stereocontrolled manner. The increased acidity of the thioamide N-H proton compared to an amide N-H leads to stronger hydrogen bonding and often results in higher yields and enantioselectivities.
Furthermore, thioamides can be part of bifunctional organocatalysts that also incorporate a Brønsted base. For example, dipeptides containing a thioamide linkage have been used to catalyze asymmetric Michael additions. In these systems, the thioamide can act as a hydrogen bond donor to activate the Michael acceptor, while a basic functional group on the catalyst deprotonates the nucleophile.
Computational and Theoretical Investigations of N,n Dimethylpropanethioamide and Thioamide Linkages
Quantum Chemical Calculation Methodologies
Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular systems. For thioamides, these methods have been crucial in explaining their unique chemical and physical properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly popular due to its favorable balance of accuracy and computational cost. DFT studies on thioamides and related compounds have provided valuable information on their geometries, vibrational frequencies, and reaction mechanisms.
Various DFT functionals, such as B3LYP and B3PW91, often combined with basis sets like 6-31G(d) or 6-311++G(d,p), have been successfully applied to investigate acetamide (B32628) and thioacetamide (B46855) derivatives. These calculations are instrumental in predicting molecular properties and understanding the effects of substituents on the electronic structure of the thioamide group. For instance, DFT has been used to study the structural and electronic effects that can lead to nonplanar conformations in thioamide derivatives, invoking electrostatic, orbital, and ring strain effects to stabilize these geometries.
High-Level Ab Initio Calculations (e.g., MP2, G2)
For more accurate energy and property calculations, high-level ab initio methods are employed. These methods are based on the direct solution of the Schrödinger equation without empirical parameterization. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for incorporating electron correlation effects beyond the Hartree-Fock approximation.
While computationally more demanding than DFT, MP2 calculations provide more reliable results for systems where electron correlation is significant. For example, MP2 methods have been used in conjunction with gas-phase electron diffraction (GED) data to refine the molecular structures of related compounds like N,N-dimethylthioformamide. The Gaussian-n (Gn) theories, such as G2, are composite methods that aim to achieve high accuracy in thermochemical calculations by combining results from different levels of theory and basis sets. Although specific G2 studies on N,N-dimethylpropanethioamide are not prominent, the methodology is well-established for providing benchmark energetic data for small to medium-sized organic molecules.
Correlation-Corrected Vibrational Self-Consistent Field (CC-VSCF)
To accurately predict vibrational spectra, especially for systems with significant anharmonicity, methods beyond the standard harmonic approximation are necessary. The Vibrational Self-Consistent Field (VSCF) method is one such approach that accounts for the anharmonic nature of molecular vibrations.
VSCF calculates the vibrational energy levels of a molecule by considering the coupling between different vibrational modes. To further improve accuracy, correlation corrections can be added to the VSCF energies, leading to methods like Correlation-Corrected VSCF (CC-VSCF). These methods are particularly valuable for interpreting complex vibrational spectra of molecules, including biological systems where thioamide linkages can be found. While specific CC-VSCF studies on this compound are not widely reported, the methodology is a powerful tool for the theoretical vibrational spectroscopy of flexible and complex molecules.
Electronic Structure and Bonding Analysis
The electronic structure of the thioamide group is fundamental to its chemical reactivity and physical properties. Computational methods provide detailed models of electron distribution and bonding, offering insights that complement experimental observations.
Molecular Orbital Theory (HOMO-LUMO Analysis)
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity, stability, and electronic transitions. For thioamides, the HOMO is often associated with the lone pair electrons on the sulfur and nitrogen atoms, while the LUMO is typically the π* anti-bonding orbital of the C=S bond.
As a proxy for this compound, computational studies on the closely related N,N-dimethylthioacetamide provide insight into its electronic properties. The following table presents calculated HOMO and LUMO energies for N,N-dimethylthioacetamide from a DFT study, which are expected to be similar for this compound.
Calculated Frontier Orbital Energies for N,N-Dimethylthioacetamide
| Parameter | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 8.0 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
Charge Density Distribution and Bipolar Resonance Forms
The distribution of electron density in the thioamide group is a key factor in its chemical behavior. The thioamide linkage is characterized by a significant contribution from a bipolar resonance form, where there is a partial positive charge on the nitrogen atom and a partial negative charge on the sulfur atom.
This charge separation is a consequence of the delocalization of the nitrogen lone pair electrons into the π-system of the C=S double bond. This resonance results in a partial double bond character for the C-N bond and a partial single bond character for the C=S bond. This is a more pronounced effect in thioamides compared to their amide counterparts due to the lower electronegativity and greater polarizability of sulfur compared to oxygen. nih.gov
The following table shows a representative Mulliken charge distribution for the atoms of the thioamide group in a simple thioamide, illustrating the charge separation predicted by computational models.
Representative Mulliken Atomic Charges in a Thioamide Fragment
| Atom | Partial Charge (e) |
|---|---|
| S | -0.45 |
| C | +0.30 |
| N | -0.55 |
Note: These values are illustrative and depend on the specific molecule and the computational method employed.
This inherent polarity in the thioamide bond has significant implications for its reactivity, intermolecular interactions, and spectroscopic properties. The enhanced double bond character of the C-N bond also leads to a higher rotational barrier compared to amides, influencing the conformational preferences of molecules containing this functional group. nih.gov
Carbon-Sulfur Bond Polarity Characteristics
The carbon-sulfur (C=S) double bond in this compound is a key functional group that significantly influences the molecule's chemical and physical properties. Computational studies reveal that the C=S bond in thioamides exhibits less polarity compared to the carbon-oxygen (C=O) bond in their amide counterparts. This difference arises from the lower electronegativity of sulfur (2.58 on the Pauling scale) compared to oxygen (3.44).
The reduced electronegativity of sulfur leads to a smaller difference in electron density between the carbon and sulfur atoms. This results in a less polarized bond and a smaller dipole moment for the thioamide group in comparison to the amide group. The polarity of the C=S bond is also influenced by resonance. The thioamide group can be described by resonance structures that delocalize the lone pair of electrons from the nitrogen atom to the C=S bond, creating a partial double bond character in the C-N bond and a negative charge on the sulfur atom. However, the contribution of the zwitterionic resonance structure is less significant in thioamides than in amides, further contributing to the lower polarity of the C=S bond.
Natural Bond Orbital (NBO) analysis confirms the delocalization of the nitrogen lone pair into the π* orbital of the C=S bond (n(N) → π*(C=S)). nih.gov This interaction is substantial and contributes to the planar character of the thioamide group.
Conformational Analysis and Rotational Barriers
Planarity and Deviations from Planarity in Thioamides
The thioamide linkage, including that in this compound, generally exhibits a planar conformation. This planarity is a consequence of the resonance between the nitrogen lone pair and the C=S π-system, which imparts a significant double bond character to the C-N bond. This resonance stabilization favors a planar arrangement of the atoms involved in the thioamide group (S, C, N, and the atoms attached to C and N).
However, computational studies have shown that deviations from planarity can occur and can even be energetically favorable under certain circumstances. nih.gov Electrostatic interactions, orbital effects, and ring strain can all contribute to the stabilization of non-planar conformations. nih.gov For instance, the introduction of steric hindrance or the incorporation of the thioamide into a strained ring system can lead to twisted or pyramidalized geometries. nih.gov Solvent effects also play a role, with explicit hydrogen bonding interactions between solvent molecules and the thioamide group potentially enhancing the stability of twisted forms. nih.gov Despite these possibilities for non-planarity, the fundamental preference for a planar or near-planar arrangement remains a defining characteristic of the thioamide bond due to the energetic benefits of resonance.
C-N Bond Rotational Barriers and Transition States in Comparison to Amides
A significant feature of the thioamide bond is the rotational barrier around the carbon-nitrogen (C-N) bond, which is considerably higher than that in the corresponding amide. researchgate.net This increased rotational barrier is a direct consequence of the greater double bond character of the C-N bond in thioamides. The delocalization of the nitrogen lone pair into the C=S π-system is more pronounced than in amides, leading to a stronger, more rigid C-N bond. nih.gov
Computational studies have quantified this difference. For instance, the barrier to rotation about the C-N bond in thioamides is generally higher, which can impact the secondary structure of peptides where a thioamide linkage is present. researchgate.net The transition state for C-N bond rotation involves the breaking of the π-component of the bond, leading to a structure where the nitrogen lone pair is orthogonal to the C=S π-system. The energy required to reach this transition state is greater for thioamides due to the more significant resonance stabilization in the planar ground state. In N,N-dimethyl amides, the transition states for C-N bond rotation exhibit much larger methyl rotational barriers than the ground states, a phenomenon attributed to smaller CH3-N-CH3 bond angles in the transition state. acs.org
| Compound Type | C-N Bond Rotational Barrier (Typical Range) | Reference |
|---|---|---|
| Amides | 15-20 kcal/mol | nih.gov |
| Thioamides | >20 kcal/mol | researchgate.net |
Isomerization Processes (e.g., Tautomerization, N-bonded Methyl Group Rotation)
Thioamides can undergo several isomerization processes. Similar to amides, rotation around the C-N bond can lead to the existence of cis and trans isomers. However, due to the higher rotational barrier in thioamides, the interconversion between these isomers is slower than in amides. researchgate.net For N,N-disubstituted thioamides like this compound, the two methyl groups on the nitrogen are inequivalent in the planar conformation, one being cis and the other trans to the sulfur atom.
Rotation of the N-bonded methyl groups themselves also represents a form of isomerization. The barriers to methyl group rotation in thioamides have been studied computationally. These barriers can be influenced by steric interactions. For example, in the Z-forms of thioamides, steric repulsion between the sulfur atom and a methyl hydrogen can be significant. acs.org
Thioamides can also exhibit tautomerization, specifically iminethiol-thioamide tautomerization. The thioamide form is generally the more stable tautomer. Computational studies on the formation of thioamides in the interstellar medium have considered various isomers and their relative stabilities. nih.gov
Intermolecular Interactions and Solvent Effects
Hydrogen Bonding Characteristics of Thioamides
The hydrogen bonding capabilities of the thioamide group are distinct from those of the amide group and have been the subject of numerous computational and experimental studies. Thioamides can act as both hydrogen bond donors (through the N-H group in primary and secondary thioamides) and acceptors (through the sulfur atom).
Thioamides as Hydrogen Bond Donors:
Computational studies have consistently shown that the N-H group in a thioamide is a stronger hydrogen bond donor than the corresponding N-H group in an amide. nih.govacs.orgchemrxiv.org This is attributed to the greater contribution of the zwitterionic resonance form in thioamides, which increases the positive charge on the nitrogen atom and thus the acidity of the N-H proton. nih.gov The enhanced donor strength of thioamides has been estimated to be around 1.0 to 2.0 kcal/mol stronger than amides. nih.govchemrxiv.org
Thioamides as Hydrogen Bond Acceptors:
The role of the thioamide sulfur atom as a hydrogen bond acceptor is more complex. Early computational studies suggested that thioamides are weaker hydrogen bond acceptors than amides. nih.govnih.gov This was attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen. However, more recent research has indicated that thioamides can be as strong, or even stronger, hydrogen bond acceptors than amides, depending on the geometric arrangement of the hydrogen bond and the local dielectric properties of the environment. nih.govacs.org The optimal geometry for hydrogen bonding to the thioamide sulfur is with the donor approaching at an angle of 90-100° relative to the C=S bond axis. nih.govchemrxiv.org
The strength of hydrogen bonds involving thioamides is also influenced by the solvent. In more polar environments, it is predicted that thioamides can be slightly stronger acceptors than amides. nih.gov
| Hydrogen Bond Interaction | Average Strength (kcal/mol) | Reference |
|---|---|---|
| OCN−H---O=C | -6.1 ± 0.3 | acs.org |
| SCN−H---S=C | -5.0 ± 0.1 | acs.org |
| OCN−H---S=C | -4.8 ± 0.3 | acs.org |
| SCN−H---O=C | -7.3 ± 0.4 | acs.org |
Non-Covalent Interactions
Computational studies have provided significant insights into the nature and strength of non-covalent interactions involving the thioamide functional group, which are crucial for understanding molecular recognition, self-assembly, and the structure of biomolecules. Due to the substitution of oxygen with the larger, more polarizable sulfur atom, thioamides exhibit distinct non-covalent interaction profiles compared to their amide analogues.
The thioamide group can participate in a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and chalcogen bonds. Theoretical calculations have been instrumental in quantifying the energetics and geometric preferences of these interactions. The N-H group in a secondary thioamide is a stronger hydrogen bond donor compared to that in an amide. researchgate.net Conversely, the sulfur atom of the thioamide is generally considered a weaker hydrogen bond acceptor than the carbonyl oxygen of an amide, although recent studies suggest its acceptor strength is highly dependent on the geometry of the interaction and the local dielectric environment. nih.govacs.org Computational models predict that the optimal hydrogen bond acceptor angle at the sulfur atom is between 90° and 100°. nih.gov
Beyond classical hydrogen bonds, the sulfur atom in this compound can act as a chalcogen bond donor. The electronic structure of the sulfur atom features a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with nucleophiles. nih.gov These interactions, along with π-stacking and van der Waals forces, play a significant role in the crystal packing and supramolecular chemistry of thioamide-containing compounds. nih.gov Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are computational tools frequently employed to visualize and quantify these weak interactions in the solid state. nih.gov
| Interaction Type | Interacting Moiety | Calculated Interaction Energy (kcal/mol) | Key Findings from Computational Studies |
|---|---|---|---|
| Hydrogen Bond (Donor) | Thioamide N-H | -5.0 to -7.3 | Thioamide N-H is a stronger hydrogen bond donor than amide N-H. researchgate.net |
| Hydrogen Bond (Acceptor) | Thioamide C=S | -1.0 to -4.8 | Generally a weaker acceptor than amide C=O, with optimal acceptor angles between 90° and 100°. researchgate.netnih.gov |
| π-π Stacking | Thioamide and Aromatic Rings | -2.0 to -5.0 | Contributes significantly to the stabilization of crystal structures. nih.gov |
| Chalcogen Bond | Thioamide C=S (σ-hole) | -0.5 to -2.0 | The sulfur atom can act as a chalcogen bond donor, interacting with nucleophiles. nih.gov |
Influence of Solvent Environment on Thioamide Properties
The properties of the thioamide linkage are significantly modulated by the surrounding solvent environment. Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, have elucidated the role of the solvent in influencing conformational equilibria, particularly the rotational barrier around the C-N bond. nih.gov
The C-N bond in thioamides possesses a significant double bond character due to resonance, which results in a substantial rotational barrier. This barrier is sensitive to the polarity of the solvent. Theoretical calculations using reaction field models, such as the Onsager model, have shown that the rotational barrier in N,N-dialkylthioamides increases with increasing solvent polarity. swarthmore.edu This is attributed to the fact that the ground state of a thioamide has a larger dipole moment than its rotational transition state. nih.gov A more polar solvent will preferentially stabilize the more polar ground state, thus increasing the energy required to reach the transition state. nih.govacs.org
For instance, studies on N,N-dimethylthioacetamide (DMTA), a close structural analog of this compound, have shown a significant increase in the free energy of activation (ΔG‡) for C-N bond rotation in more polar solvents. The calculated gas-phase barrier is in good agreement with experimental values, and the inclusion of a reaction field model accurately reproduces the observed solvent effects for many aprotic solvents. nih.gov This effect is more pronounced for thioamides than for their corresponding amides due to the larger ground-state dipole moment of the thioamide group. nih.govacs.org
| Solvent | Dielectric Constant (ε) | Experimental ΔG‡ | Calculated ΔG‡ (G2(MP2) with SCI-PCM) |
|---|---|---|---|
| Gas Phase | 1.0 | 18.9 ± 0.2 | 18.8 |
| Cyclohexane | 2.0 | 19.7 ± 0.1 | 19.6 |
| Di-n-butyl ether | 3.1 | 20.0 ± 0.1 | 20.0 |
| Toluene | 2.4 | 20.2 ± 0.1 | 20.6 |
| Acetone | 20.7 | 21.0 ± 0.1 | 20.9 |
| Acetonitrile | 37.5 | 21.2 ± 0.1 | 21.0 |
| Dimethyl Sulfoxide | 46.7 | 21.4 ± 0.1 | 21.1 |
Reaction Mechanism Elucidation through Computational Studies
Bond Dissociation Enthalpy (BDE) Calculations
The C=S double bond in the thioamide group is of particular interest. Generally, the C=S bond is significantly weaker than the C=O bond in amides. This lower bond strength contributes to the unique reactivity of thioamides, making them valuable intermediates in organic synthesis. The BDE of the C=S bond in simple thioamides is influenced by the nature of the substituents on the carbon and nitrogen atoms. Electron-donating groups on the nitrogen atom, such as the two methyl groups in this compound, can influence the electronic structure and, consequently, the bond strengths within the thioamide moiety through resonance.
Quantum chemical calculations, typically employing density functional theory (DFT) or high-level ab initio methods, can be used to compute the BDEs of the C-S, C-N, and C-C bonds in this compound. These calculations involve determining the enthalpies of the parent molecule and the resulting radical fragments upon bond cleavage.
| Bond | Molecule/Fragment | Calculated BDE (kcal/mol) | Method/Reference |
|---|---|---|---|
| C=S | Thioformaldehyde (H₂C=S) | ~170 | General Literature Value |
| C-S | Methanethiol (CH₃-SH) | ~74 | General Literature Value |
| C-N | Dimethylamine (B145610) ((CH₃)₂N-H) | ~89 | General Literature Value |
| C-C | Propane (CH₃CH₂-CH₃) | ~85 | General Literature Value |
Transition State Analysis in Chemical Transformations
The elucidation of reaction mechanisms at a molecular level is a key application of computational chemistry, with transition state (TS) analysis being a cornerstone of this endeavor. For thioamides like this compound, computational studies can map out the potential energy surfaces for various chemical transformations, such as hydrolysis, aminolysis, and reactions with electrophiles or nucleophiles.
The hydrolysis of thioamides, for example, is a fundamental reaction that can be studied computationally. Theoretical calculations can identify the structures of reactants, intermediates, transition states, and products along the reaction coordinate. The transition state for the rate-determining step, often the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the thiocarbonyl carbon, can be located and characterized. Analysis of the TS geometry provides insights into the bonding changes occurring during the reaction. Vibrational frequency calculations are crucial to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
| Property | Description | Typical Calculated Value |
|---|---|---|
| Activation Energy (ΔG‡) | Free energy barrier for the reaction | 20-30 kcal/mol |
| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -200 to -500 cm⁻¹ |
| Key Bond Distances | Distances of forming and breaking bonds in the TS | C-Nu (forming): ~2.0-2.5 Å C=S (breaking): ~1.7-1.9 Å |
| Charge Distribution | Partial charges on key atoms in the TS | Significant negative charge development on the sulfur atom |
Coordination Chemistry and Ligand Design with Thioamide Moieties
Synthesis and Characterization of Thioamide Ligands
The synthesis of N,N-dialkylthioamides, including N,N-dimethylpropanethioamide, is commonly achieved through the thionation of the corresponding N,N-dialkylamide. This conversion is typically performed using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide. These methods effectively replace the carbonyl oxygen with a sulfur atom to yield the desired thioamide.
Characterization of these ligands relies heavily on spectroscopic methods. In infrared (IR) spectroscopy, the disappearance of the C=O stretching vibration and the appearance of bands associated with the thioamide group are key indicators of a successful reaction. Thioamide bands are complex and arise from mixed vibrations, but a band with a significant C=S stretching contribution is often observed in the 850–600 cm-1 region. actachemscand.org Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure, with characteristic shifts observed for the protons and carbons adjacent to the thioamide functional group. The resonance of the N-alkyl groups can also provide information about the rotational barrier around the C-N bond, which is higher in thioamides than in amides due to greater double-bond character. nih.gov
| Spectroscopic Technique | Key Feature | Typical Wavenumber/Chemical Shift | Interpretation |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Thioamide "B" band (mixed ν(C-N) + δ(N-H)) | ~1500 cm-1 | Indicates the thioamide backbone; sensitive to coordination. |
| Infrared (IR) Spectroscopy | Thioamide "G" band (major ν(C=S) character) | 850 - 600 cm-1 | Presence of the thiocarbonyl group; shifts upon S-coordination to a metal. actachemscand.org |
| 1H NMR Spectroscopy | α-protons (to C=S) | δ 2.5 - 3.5 ppm | Protons adjacent to the thiocarbonyl are deshielded. |
| 13C NMR Spectroscopy | Thiocarbonyl Carbon (C=S) | δ 190 - 210 ppm | Highly deshielded carbon characteristic of the C=S double bond. |
Versatility in Metal Coordination Modes
The thioamide functional group is an ambidentate ligand, meaning it has more than one potential donor atom. Coordination to a metal center can occur through the "hard" nitrogen atom or the "soft" sulfur atom. The preference is largely dictated by the nature of the metal ion, following the principles of Hard and Soft Acid-Base (HSAB) theory. Soft metal ions, such as Ru(II), Ag(I), and Cu(I), preferentially bind to the soft sulfur atom. researchgate.netacs.org
Monodentate: In its simplest coordination mode, a thioamide ligand like this compound binds to a single metal center through its sulfur atom. acs.orgnih.gov This is common when no other coordinating groups are present on the ligand. researchgate.net
Bidentate: Bidentate coordination is achieved when another donor atom is incorporated into the ligand structure, allowing for the formation of a stable chelate ring. uodiyala.edu.iqlibretexts.org For instance, a pyridine (B92270) ring attached to the thioamide backbone can lead to N,S-bidentate chelation. nih.gov This mode is prevalent in the design of ligands for various catalytic and medicinal applications. orientjchem.orgnih.gov
Tridentate: A ligand incorporating a thioamide can act as a tridentate, or three-toothed, ligand if two additional donor atoms are strategically placed. researchgate.netwikipedia.org This allows the ligand to bind to a metal in a facial (fac) or meridional (mer) fashion, creating a highly stable complex. wikipedia.orgrsc.org
The thioamide moiety can be part of more complex ligand architectures. Chelation , where a polydentate ligand binds to a single metal center to form a ring structure, is a common feature that enhances the stability of the resulting complex. libretexts.orgnsf.govacs.org Ligands containing thioamides can form stable five- or six-membered chelate rings. nsf.gov
Alternatively, thioamides can act as bridging ligands , connecting two or more metal centers. wikipedia.org The sulfur atom, with its multiple lone pairs, can bridge two metal ions (a μ2-S bridge), leading to the formation of dinuclear or polynuclear complexes. acs.org
The thioamide group has been successfully incorporated into advanced ligand designs:
Pincer Ligands: These are tridentate ligands that bind to a metal in a meridional fashion, typically through a central aromatic ring flanked by two donor arms. Thioamide groups can be incorporated into these arms, leading to SCS or NCN pincer ligands that form highly stable complexes. nih.gov
Scorpionate Ligands: This class of tridentate ligands binds to a metal in a facial arrangement, akin to a scorpion stinging its prey. wikipedia.orgunipr.it While the original scorpionates were based on poly(pyrazolyl)borates, the concept has expanded to include other donor groups, and thioamide moieties can be integrated into one or more of the three arms of the ligand. unipr.it
Formation and Properties of Transition Metal Complexes
The reaction of thioamide-containing ligands with transition metal precursors leads to the formation of coordination complexes with diverse geometries and properties. The coordination environment is influenced by the metal's oxidation state, coordination number, and the ligand's denticity. ucj.org.ua
Ruthenium in the +2 oxidation state is a soft Lewis acid and thus exhibits a strong affinity for the soft sulfur donor of the thioamide group. orientjchem.org Ruthenium(II) typically forms stable octahedral complexes. orientjchem.orgrsc.org
The reaction of a thioamide ligand with a suitable ruthenium(II) precursor, such as [RuHCl(CO)(PPh3)3] or an arene-ruthenium dimer, results in the displacement of labile ligands (e.g., chloride, CO, or solvent molecules) and coordination of the thioamide. orientjchem.orgrsc.org Depending on the specific thioamide ligand and reaction conditions, different coordination modes can be achieved. rsc.org For example, a ligand with a thioamide and a phenolic group can coordinate as a bidentate O,S donor or, under different conditions, as a tridentate N,O,S donor. rsc.org
| Complex Formula | Ligand Type | Coordination Mode | Geometry | Key Spectroscopic Data |
|---|---|---|---|---|
| [Ru(CO)(Cl)(PPh3)2(O^S)] | (2-hydroxy-5-nitrophenyl)(pyrrolidin-1-yl)methanethione | Monobasic bidentate (O,S) | Distorted Octahedral | IR: ν(C=S) shifted, trans-PPh3. rsc.org |
| [Ru(CO)(PPh3)2(N^O^S)] | (2-hydroxy-5-nitrophenyl)(pyrrolidin-1-yl)methanethione | Dibasic tridentate (N,O,S) | Distorted Octahedral | IR: ν(Ru-N) appears, cis-PPh3. rsc.org |
| [Ru(η6-p-cymene)Cl(L)] | Thiosemicarbazone | Bidentate (N,S) | Pseudo-Octahedral ("piano-stool") | 1H NMR: Shift of azomethine proton. nih.gov |
| [RuCl2(PPh3)2(L)] | Substituted 1,2,4-tetrazole with thioamide group | Mononegative bidentate (N,S) | Octahedral | 31P NMR: Confirms trans-PPh3 groups. orientjchem.org |
Palladium and Platinum Complexes with Thioamide Ligands
Detailed synthetic and structural reports on palladium (Pd) and platinum (Pt) complexes specifically incorporating this compound as a ligand are not extensively documented in peer-reviewed literature. However, the coordination chemistry of thioamides with these platinum group metals is well-established and provides a strong basis for predicting their interaction. rsc.orgucj.org.ua
Palladium(II) and Platinum(II), as soft Lewis acids, exhibit a strong affinity for the soft sulfur donor atom of the thioamide group. researchgate.net Consequently, this compound is expected to coordinate to Pd(II) and Pt(II) centers primarily through its sulfur atom. The resulting complexes are typically mononuclear, with the thioamide acting as a monodentate ligand. tsijournals.com
For instance, the reaction of a palladium(II) precursor, such as [PdCl₂(cod)] (cod = 1,5-cyclooctadiene), with two equivalents of a thioamide ligand generally yields a square planar complex of the type trans-[PdCl₂(thioamide)₂]. researchgate.netnih.gov Similarly, platinum(II) precursors would form analogous square planar complexes. The preference for a trans geometry is common, though cis isomers can also be formed depending on reaction conditions and the steric bulk of the thioamide. nsf.govcdnsciencepub.com The coordination occurs through the sulfur atom, which displaces other weakly bound ligands. researchgate.net
Other Metal-Thioamide Coordination Systems
The thioamide moiety is a versatile functional group capable of coordinating with a wide range of transition metals beyond palladium and platinum. researchgate.netnih.gov Although specific studies detailing the coordination of this compound with other metals are scarce, the general principles of thioamide coordination chemistry allow for a comprehensive understanding of its potential interactions. Thioamides can act as ligands for metals such as copper(II), nickel(II), cobalt(II), iron(II), and zinc(II). researchgate.netdnu.dp.ua
The coordination mode is heavily influenced by the nature of the metal ion and the reaction conditions. The primary mode of coordination is through the sulfur atom, which acts as a soft donor site. nih.gov This interaction is prevalent in complexes with various 3d transition metals. For example, thioamide ligands have been shown to form stable complexes with copper(II), where the sulfur atom coordinates to the metal center. dnu.dp.ua
In some cases, particularly with ligands containing additional donor sites, thioamides can act as bidentate or even polydentate ligands. However, for a simple ligand like this compound, monodentate S-coordination is the most probable binding mode. The resulting geometries of these complexes can vary, including tetrahedral, square-planar, and octahedral arrangements, depending on the metal's coordination number and the other ligands present in the coordination sphere. researchgate.net
Spectroscopic and Structural Analysis of Metal Complexes
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the thioamide group. The thioamide functional group has several characteristic vibrational bands. The C=S stretching vibration, often coupled with other modes, is particularly sensitive to coordination. Upon complexation of this compound through its sulfur atom, a shift in the C=S band to a lower frequency is expected, indicating a weakening of the C=S bond due to the donation of electron density to the metal center. mdpi.com Concurrently, the C-N stretching band may shift to a higher frequency, suggesting an increase in its double bond character. The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of metal-sulfur (M-S) bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides further evidence of complex formation. In a ¹H NMR spectrum, the protons on the carbon atoms adjacent to the thioamide group (the ethyl and N-methyl groups in this compound) would experience a downfield shift upon coordination of the sulfur atom to a metal. gla.ac.uk Similarly, in the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is highly sensitive to its electronic environment and will show a significant shift upon coordination. researchgate.net
Table 1: Representative Spectroscopic Data for Thioamide Metal Complexes
| Spectroscopic Technique | Key Observable Feature | Typical Change Upon S-Coordination |
|---|---|---|
| FT-IR | ν(C=S) stretch | Shift to lower wavenumber (decrease in frequency) |
| FT-IR | ν(C-N) stretch | Shift to higher wavenumber (increase in frequency) |
| FT-IR | New bands | Appearance of ν(M-S) bands in the far-IR region |
| ¹H NMR | Protons near sulfur (α-protons) | Downfield shift (deshielding) |
| ¹³C NMR | Thiocarbonyl carbon (C=S) | Significant downfield or upfield shift |
| UV-Vis | n → π* transition | Shift in wavelength and intensity |
Theoretical Insights into Metal-Ligand Bonding in Thioamide Complexes
Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating the nature of metal-ligand bonding in coordination complexes. researchgate.net Although specific DFT studies on this compound complexes are not prominent in the literature, the principles derived from studies on other thioamide systems are directly applicable.
Computational studies on thioamide complexes typically focus on several key aspects:
Geometry Optimization: DFT calculations can predict the most stable geometric structure of a metal complex, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. researchgate.net
Electronic Structure: Analysis of the molecular orbitals (MOs) provides a detailed picture of the metal-ligand bonding. The highest occupied molecular orbital (HOMO) of a simple thioamide like this compound is typically centered on the sulfur atom, specifically a lone pair orbital. Upon coordination, this HOMO donates electron density to a vacant d-orbital of the transition metal, forming a sigma (σ) bond.
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can quantify the charge transfer from the ligand to the metal and describe the nature of the M-S bond in terms of covalent and ionic contributions. The bonding is generally characterized as a donor-acceptor interaction.
These theoretical approaches confirm that the sulfur atom is the most nucleophilic site and the preferred point of attachment for electrophilic metal centers, consistent with experimental observations.
Applications in Transition Metal Catalysis
The ability of thioamides to coordinate to transition metals suggests their potential use as ligands in catalysis. The electronic properties of the ligand can influence the activity and selectivity of the metal catalyst.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone transformations in modern organic synthesis. These reactions rely on palladium complexes, where ligands play a crucial role in stabilizing the metal center and facilitating the catalytic cycle.
While this compound itself has not been reported as a standout ligand for these reactions, the general class of sulfur-containing ligands has been explored. The sulfur atom can coordinate to the palladium catalyst, potentially influencing its stability and reactivity. tsijournals.com However, strong coordination by sulfur can also lead to catalyst deactivation or "poisoning." For a thioamide ligand to be effective, it must allow for the necessary steps of the catalytic cycle—oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination—to proceed efficiently. The development of thioamide-based pincer ligands has shown some promise, but simple monodentate ligands like this compound are not typically employed in this context. researchgate.net
Asymmetric hydrogenation is a powerful method for producing chiral molecules, which relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. This compound is an achiral molecule, meaning it lacks stereocenters and cannot induce enantioselectivity in a catalytic reaction.
Therefore, this compound itself is not suitable as a ligand for asymmetric hydrogenation. To be applied in this area, the thioamide functional group would need to be incorporated into a larger, chiral molecular framework. In such a designed ligand, the thioamide's sulfur atom could still serve as a coordinating site to the metal (e.g., rhodium, ruthenium, or iridium), while the chirality of the ligand backbone would control the stereochemical outcome of the hydrogenation reaction. There are currently no prominent examples in the literature of chiral ligands for asymmetric hydrogenation that are specifically derived from this compound.
C-H Activation
The thioamide functional group has emerged as a competent directing group in transition metal-catalyzed C-H activation, a field that has revolutionized the synthesis of complex organic molecules. The sulfur and nitrogen atoms of the thioamide can chelate to a metal center, positioning it in close proximity to specific C-H bonds and thereby enabling their selective functionalization. This approach offers a more atom- and step-economical alternative to traditional synthetic methods that often require pre-functionalization of substrates.
Various transition metals, including cobalt, rhodium, and iridium, have been successfully employed in thioamide-directed C-H activation reactions. These catalytic systems have enabled a range of transformations, such as amidation, amination, and carbonylation of C(sp³)–H and C(sp²)–H bonds.
A notable example is the cobalt(III)-catalyzed enantioselective C(sp³)–H amidation of thioamides. In these reactions, an achiral cobalt catalyst, in conjunction with a chiral carboxylic acid, facilitates the formation of chiral β-amino thiocarbonyl compounds. This methodology provides a direct route to valuable building blocks with a quaternary carbon stereocenter. While specific data for this compound is not available, the general success with other N,N-dialkylthioamides suggests its potential applicability in similar transformations.
Table 1: Examples of Thioamide-Directed C-H Activation Reactions
| Catalyst System | Substrate Type | Transformation | Product Type | Reference |
| Co(III)/Chiral Carboxylic Acid | Aliphatic Thioamides | Enantioselective C(sp³)–H Amidation | Chiral β-Amino Thiocarbonyls | nih.gov |
| Cp*Co(III) | Pyrroles with Thiocarbamate Directing Group | C–H Aminocarbonylation and Amination | Pyrrole Carboxamides and Aminopyrroles | rsc.org |
| [Ir(OMe)(cod)]₂/Ligand | N-methyl amides | C(sp³)–H Borylation | Borylated Amides | rsc.org |
The iridium-catalyzed C-H borylation of amides has been extensively studied, and the principles can be extended to thioamides. The thioamide group can direct the iridium catalyst to a specific C-H bond, leading to the formation of a carbon-boron bond. These borylated products are versatile intermediates that can be further functionalized through cross-coupling reactions.
Other Catalytic Transformations
Beyond C-H activation, the thioamide moiety can participate in a range of other catalytic transformations, acting either as a reactive functional group or as a ligand to influence the outcome of a reaction.
Hydrofunctionalization and Cyclization Reactions:
Photoredox catalysis has enabled the direct intramolecular hydrofunctionalization of unsaturated thioamides to construct 2-thiazolines. nih.govrsc.org In these reactions, the thioamide can be oxidized to initiate a radical cyclization cascade. This approach offers a mild and selective method for the synthesis of important heterocyclic scaffolds.
Furthermore, photocatalytic oxidative cyclization of aromatic thioamides has been achieved using copper(I) oxide as a catalyst. This process leads to the formation of 3,5-diaryl-1,2,4-thiadiazoles, highlighting the utility of thioamides in constructing complex heterocyclic systems. rsc.org
Thioamides as Ligands in Asymmetric Catalysis:
The sulfur and nitrogen atoms of the thioamide group can coordinate to metal centers, making them effective ligands in asymmetric catalysis. Chiral thioamide-containing ligands have been employed in a variety of enantioselective transformations. For instance, hybrid palladium catalysts assembled from a chiral phosphoric acid and a thioamide have been shown to be highly efficient in the enantioselective β-C(sp³)–H functionalization of thioamides. researcher.life
Cross-Coupling Reactions:
While the thioamide group is often used as a directing group in C-H activation, it can also be a participant in cross-coupling reactions. For example, a palladium-catalyzed cross-coupling of a SEM-protected thiopseudourea reagent with boronic acids has been developed for the synthesis of protected benzamidines. nih.govfigshare.com
Table 2: Examples of Other Catalytic Transformations Involving Thioamides
| Catalysis Type | Reaction | Catalyst/Reagent | Substrate | Product | Reference |
| Photoredox Catalysis | Intramolecular Hydrofunctionalization | 9-mesityl-N-methyl acridinium (B8443388) tetrafluoroborate (B81430) / Phenyl disulfide | Allylic Thioamides | 2-Thiazolines | nih.govrsc.org |
| Photocatalysis | Oxidative Cyclization | Cu₂O | Aromatic Thioamides | 3,5-Diaryl-1,2,4-thiadiazoles | rsc.org |
| Asymmetric Catalysis | Enantioselective β-C(sp³)–H Functionalization | Pd / Chiral Phosphoric Acid / Thioamide Ligand | Thioamides | Chiral Functionalized Thioamides | researcher.life |
| Cross-Coupling | Amidine Synthesis | Pd / CuTC | SEM-protected Thiopseudourea / Boronic Acids | Protected Benzamidines | nih.govfigshare.com |
Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the advanced applications of This compound in the areas of asymmetric synthesis, polymer science, and surface modification as outlined in the requested article structure.
Extensive searches have revealed that while a related compound, 2,2-dimethylpropanethioamide (B146239), and its derivatives have been investigated for such applications, including their use as chiral auxiliaries, polymer additives to modify thermal and mechanical properties, and for the functionalization of surfaces, similar detailed research findings for this compound are not prominently available.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Advanced Applications of this compound and its Derivatives in Synthetic Chemistry and Bio-Organic Research" that strictly adheres to the provided outline, as the necessary detailed research findings are not present in the public domain.
Advanced Applications of N,n Dimethylpropanethioamide and Its Derivatives in Synthetic Chemistry and Bio Organic Research
Peptide and Protein Modification and Study
The substitution of an amide bond with a thioamide, an isosteric replacement where a sulfur atom takes the place of the oxygen atom in the peptide backbone, has emerged as a powerful tool in chemical biology. This modification, while subtle, imparts significant changes to the physicochemical properties of peptides and proteins, enabling detailed investigations into their structure, function, and dynamics.
Thioamide Incorporation into Peptides and Proteins
The site-specific incorporation of thioamides into peptides and proteins is crucial for their application as probes and therapeutic agents. researchgate.netchemrxiv.org While challenging, several synthetic strategies have been developed to achieve this. For shorter peptides, solid-phase peptide synthesis (SPPS) is a common method. acs.org This involves the use of thioacylating reagents to introduce the thioamide bond at a specific position in the growing peptide chain. acs.org One efficient method employs α-thioacyloxyenamides as novel thioacylating reagents, allowing for the incorporation of single or multiple thioamide substitutions with minimal epimerization. acs.org
For larger proteins, a semi-synthetic approach combining solid-phase peptide synthesis and recombinant protein expression is often utilized. researchgate.netnih.gov In this strategy, a peptide fragment containing the desired thioamide is synthesized chemically and then joined to a recombinantly expressed protein segment through native chemical ligation (NCL). researchgate.netnih.gov This technique has been successfully used to incorporate thioamides into model proteins like the B1 domain of protein G (GB1), calmodulin, and α-synuclein. nih.gov The development of these synthetic methodologies has been instrumental in expanding the use of thioamides for studying protein structure and function. chemrxiv.org
| Method | Description | Applicability | Key Advantages |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support, incorporating thioamide bonds using specific thioacylating reagents. acs.org | Short to medium-sized peptides. acs.org | Site-specific incorporation of multiple thioamides. acs.org |
| Native Chemical Ligation (NCL) | Ligation of a synthetic peptide containing a thioamide with a recombinantly expressed protein fragment. researchgate.netnih.gov | Large proteins. researchgate.netnih.gov | Enables the study of thioamides in the context of a full-length protein. researchgate.netnih.gov |
Probes for Protein and Peptide Folding and Dynamics
Thioamides serve as minimally-perturbing probes to investigate the complex processes of protein and peptide folding and dynamics. researchgate.netchemrxiv.org Their unique properties, which differ subtly from native amides, allow for the interrogation of specific molecular interactions that govern these processes.
The substitution of an amide with a thioamide alters the hydrogen bonding capabilities of the peptide backbone. researchgate.netnih.gov Thioamides are weaker hydrogen bond acceptors compared to their oxoamide (B1213200) counterparts. nih.govacs.org This property allows researchers to systematically perturb backbone-backbone hydrogen bonds and assess their contribution to folding kinetics and stability. nih.govacs.orgnih.gov Studies on the β-hairpin tryptophan zipper have shown that reducing the strength of most interstrand hydrogen bonds by thioamide substitution does not significantly alter the folding rate, suggesting these bonds form after the folding transition state. nih.govacs.org
Furthermore, thioamides can be used as spectroscopic probes. researchgate.net Their distinct electronic properties, including a red-shifted π–π* absorption, can be exploited in fluorescence quenching experiments to monitor conformational changes and dynamics in real-time. researchgate.netnih.gov
Conformational Restriction in Peptides and Proteins
The introduction of a thioamide bond can induce significant conformational restriction in peptides and proteins. researchgate.net This effect stems from the larger van der Waals radius of the sulfur atom compared to oxygen, which can lead to steric clashes and favor specific dihedral angles. researchgate.net This property has been harnessed to stabilize specific secondary structures and to develop peptides with enhanced biological activity. researchgate.net
Research has demonstrated that a single O-to-S substitution in a peptide bond can lead to a global restriction of conformational flexibility in cyclic peptides with minimal disruption of the original conformation. researchgate.net This has been attributed to the van der Waals interactions between the C=S group and surrounding atoms, resulting in well-defined three-dimensional structures. researchgate.net For instance, incorporating thioamides into a collagen mimetic peptide was shown to increase its thermostability. nih.gov Similarly, thioamide incorporation in the turn of an antiparallel β-hairpin did not disrupt the structure, even at elevated temperatures. nih.gov This ability to enforce a particular conformation is a valuable tool for designing peptides with improved therapeutic properties, such as enhanced receptor binding affinity and increased serum half-life. researchgate.net
Fluorescence-Quenching Probes for Protein Interaction Studies
Thioamides have proven to be effective and minimally invasive fluorescence-quenching probes for studying protein-protein interactions and other dynamic molecular events. nih.govrsc.orgresearchgate.net Their ability to quench the fluorescence of nearby fluorophores in a distance-dependent manner provides a powerful tool for monitoring these interactions. nih.gov
The mechanism of quenching can occur through either Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET), depending on the specific fluorophore used. rsc.orgresearchgate.net Thioamides can quench the intrinsic fluorescence of tryptophan and tyrosine residues in proteins, making them valuable for studying the binding of thioamide-containing peptides to their protein targets. nih.gov They can also be paired with extrinsic fluorescent probes, such as p-cyanophenylalanine, to create a versatile system for monitoring protein dynamics, folding, and aggregation. nih.govnih.gov The small size of the thioamide group allows it to be incorporated at various positions within a protein sequence without causing significant structural perturbations, offering a high-resolution method for tracking conformational changes. nih.govnih.gov
| Fluorophore | Quenching Mechanism | Application |
| Tryptophan (Trp) | Primarily Photoinduced Electron Transfer (PET). researchgate.net | Monitoring protein-peptide binding and conformational changes. nih.gov |
| Tyrosine (Tyr) | Förster Resonance Energy Transfer (FRET) component. researchgate.net | Studying protein-peptide interactions. nih.gov |
| p-Cyanophenylalanine (Cnf) | Förster Resonance Energy Transfer (FRET). nih.gov | Probing protein dynamics and folding. nih.govnih.gov |
| Acridonylalanine (Acd) | Photoinduced Electron Transfer (PET). researchgate.net | Monitoring conformational changes in proteins. scispace.com |
| Fluorescein (Fam) | Photoinduced Electron Transfer (PET). researchgate.net | Studying protein folding and proteolysis. nih.gov |
Role as Synthetic Intermediates in Broader Industrial Applications
Beyond its utility in bio-organic research, N,N-dimethylpropanethioamide and related thioamides serve as important synthetic intermediates in various industrial sectors, most notably in the production of agrochemicals.
Intermediates for Agrochemical Synthesis
Thioamides are versatile building blocks in the synthesis of a range of agrochemicals, including pesticides and fungicides. rsc.orggoogle.com The reactivity of the thioamide group allows for its conversion into various heterocyclic compounds that form the core structures of many active ingredients. rsc.org For example, thioamides are key precursors for the synthesis of certain thiadiazole derivatives, which are known to exhibit a broad spectrum of biological activities, including antiviral, antitubercular, and antifungal properties. rsc.org
The synthesis of this compound itself can be achieved through methods such as the reaction of 2,2-dimethylpropanamide with phosphorus pentasulfide or the reaction of trimethylacetonitrile (B147661) with hydrogen sulfide (B99878). google.com These intermediates can then be further elaborated to produce complex molecules with desired pesticidal properties. The development of efficient and environmentally friendly methods for thioamide synthesis, such as the Willgerodt–Kindler reaction in deep eutectic solvents, is an active area of research aimed at improving the sustainability of agrochemical production. rsc.org
Q & A
Q. How can researchers address discrepancies in biological activity studies?
- Framework :
- Apply statistical rigor (e.g., ANOVA for dose-response assays) and validate with orthogonal assays (e.g., enzymatic vs. cellular).
- Consider thioamide’s redox activity interfering with assay readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
